Methyl 2-chloro-4-(methylthio)benzoate
Description
Methyl 2-chloro-4-(methylthio)benzoate is a substituted benzoate ester characterized by a chlorine atom at the 2-position and a methylthio (-SCH₃) group at the 4-position of the aromatic ring. Substituted benzoates are widely studied for their applications in pharmaceuticals, agrochemicals, and flavor industries due to their tunable physicochemical properties and biological activity. The chlorine and methylthio substituents likely influence its reactivity, solubility, and interaction with biological targets compared to simpler benzoates .
Properties
CAS No. |
111986-05-1 |
|---|---|
Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
methyl 2-chloro-4-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H9ClO2S/c1-12-9(11)7-4-3-6(13-2)5-8(7)10/h3-5H,1-2H3 |
InChI Key |
AQHCAVOYNHIOJC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)SC)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituted Benzoate Esters with Heterocyclic Moieties
describes compounds like Methyl 4-(4-(2-(4-(Methylthio)Phenyl) Quinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C5), which shares the methylthio-substituted benzoate core but incorporates a quinoline-piperazine moiety. Key comparisons include:
- Substituent Effects : The methylthio group in both compounds may confer sulfur-based reactivity (e.g., oxidation to sulfoxide/sulfone). However, the chlorine in the target compound adds steric and electronic effects absent in C5, possibly altering metabolic stability or toxicity .
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Sulfur-Containing Esters in Natural Products
highlights 3-(methylthio)propanoic acid methyl ester, a volatile compound in pineapples. Key distinctions:
- Backbone Differences: The target compound’s benzoate backbone vs. propanoate in pineapple esters results in higher aromaticity and lower volatility.
- Concentration and Bioactivity: While 3-(methylthio)propanoic acid methyl ester reaches 622.49 µg·kg⁻¹ in Tainong No. 4 pineapples , the target compound’s synthetic nature suggests applications beyond flavoring, such as pesticidal activity due to the chloro group’s electronegativity.
Alkyl Benzoates: Baseline Comparisons
Simpler alkyl benzoates like methyl benzoate () provide a foundational comparison:
- Solubility and Lipophilicity : The chloro and methylthio groups in the target compound increase lipophilicity (logP ~2.8 estimated) compared to methyl benzoate (logP 1.9), influencing membrane permeability in biological systems.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
